molecular formula C9H12O3S B176887 4-Isopropylbenzenesulfonic acid CAS No. 122838-93-1

4-Isopropylbenzenesulfonic acid

Cat. No. B176887
M. Wt: 200.26 g/mol
InChI Key: CVLHGLWXLDOELD-UHFFFAOYSA-N
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Description

4-Isopropylbenzenesulfonic acid is a chemical compound with the CAS Number 16066-35-6 . It has a molecular weight of 200.26 and its IUPAC name is 4-isopropylbenzenesulfonic acid . It is a solid at room temperature .


Molecular Structure Analysis

The molecular formula of 4-Isopropylbenzenesulfonic acid is C9H12O3S . The InChI Code is 1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12) .


Physical And Chemical Properties Analysis

4-Isopropylbenzenesulfonic acid is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Protective Effects in Experimental Colitis

4-Isopropylbenzenesulfonic acid derivatives, such as 3,4-Oxo-isopropylidene-shikimic acid (ISA), have demonstrated protective effects in experimental colitis models. Studies have shown that ISA can significantly alleviate colonic damage, reduce inflammation, and improve antioxidant activity in colonic tissues, suggesting its potential in treating colitis-related conditions (Xing et al., 2012); (Xing et al., 2013).

Role in C-H Bond Oxidations

4-Isopropylbenzoic acid, a related compound, has been studied in the context of C-H bond oxidations catalyzed by metalloporphyrins. Research indicates that half of the oxygen atoms incorporated in the primary hydroxylation product of 4-Isopropylbenzoic acid came from water, providing insights into redox tautomerism and oxygen rebound mechanisms in such reactions (Balahura et al., 1997).

Synthesis Applications

The compound has applications in synthesis processes. For instance, 4-hydroxybenzoic acid isopropy ester was synthesized from 4-hydroxybenzoic acid and isopropy alcohol using sodium bisulfate as a catalyst under microwave radiation, showcasing the utility of 4-Isopropylbenzenesulfonic acid derivatives in esterification reactions (Zhang Li-xia, 2012).

Use in Mass Spectrometry

4-Hydroxybenzenesulfonic acid, a related compound, is used as a reduction-inhibiting matrix in liquid secondary-ion mass spectrometry (FAB/LSIMS). This application illustrates its utility in enhancing the quality of mass spectra and reducing the reduction of sensitive compounds (Visentini et al., 1991).

Antimicrobial Properties on Cotton Fabrics

In another application, a 4-aminobenzenesulfonic acid–chloro–triazine adduct was synthesized and treated with cotton fabrics to impart durable antimicrobial properties. This showcases the compound's utility in textile industry applications (Son et al., 2006).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H302+H312+H332-H314, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and causes severe skin burns and eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Isopropylbenzenesulfonic acid are not available, sulfonic acids and their derivatives are widely used in the synthesis of dyes, detergents, and pharmaceuticals . Therefore, it’s possible that 4-Isopropylbenzenesulfonic acid could find use in these areas.

properties

IUPAC Name

4-propan-2-ylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O3S/c1-7(2)8-3-5-9(6-4-8)13(10,11)12/h3-7H,1-2H3,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLHGLWXLDOELD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1044932
Record name 4-Isopropylbenzenesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1044932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenesulfonic acid, (1-methylethyl)-
Source EPA Chemicals under the TSCA
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Product Name

4-Isopropylbenzenesulfonic acid

CAS RN

16066-35-6, 37953-05-2
Record name 4-Isopropylbenzenesulfonic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16066-35-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Cumenesulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenesulfonic acid, (1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenesulfonic acid, 4-(1-methylethyl)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4-Isopropylbenzenesulfonic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name p-cumenesulphonic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Cumenesulphonic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-CUMENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
D Zhao, Y Liu, X Ma, J Qian, Z Ma - Molecules, 2022 - mdpi.com
… The results confirmed that the adsorbed product I was 4-isopropylbenzenesulfonic acid and adsorbed product II was 4, 4′-sulfonyl bis(isopropyl-benzene). In addition, according to the …
Number of citations: 8 www.mdpi.com
C Ruttkies, EL Schymanski, S Wolf… - Journal of …, 2016 - jcheminf.biomedcentral.com
… only two candidates, 4-isopropylbenzenesulfonic acid (\(S_{C_{… , only one, 4-isopropylbenzenesulfonic acid, was tagged as … evidence that indeed 4-isopropylbenzenesulfonic acid is the …
Number of citations: 804 jcheminf.biomedcentral.com
S Tisler, JH Christensen - Journal of Hazardous Materials, 2022 - Elsevier
… , two suspect compounds were identified due to high peak areas (in the highest 10% of the peaks after the dishwasher treatment): glycol palmitate and 4-isopropylbenzenesulfonic acid. …
Number of citations: 32 www.sciencedirect.com
A Preiss, E Berger-Preiss, M Elend, S Gerling… - Analytical and …, 2012 - Springer
… Individual compounds could now be recognized more easily, such as the unknown U11 which could be identified as 4-isopropylbenzenesulfonic acid (cumenesulfonic acid), and the …
Number of citations: 14 link.springer.com
H Fiedler, O Hutzinger, JP Giesy - Toxicological & Environmental …, 1990 - Taylor & Francis
Many chemicals are in common commercial use for which no information on the environmental fate or toxicity exists. Recent legislation requires that many substances be assessed for …
Number of citations: 14 www.tandfonline.com
MJ Horner, KT Holman, MD Ward - Journal of the American …, 2007 - ACS Publications
… The solvent was removed under reduced pressure to obtain 4-isopropylbenzenesulfonic acid as a brown oil, which was dissolved in acetone (50 mL). An acetone solution (25 mL) of …
Number of citations: 118 pubs.acs.org
R Wang, Y Yan, H Liu, Y Li, M Jin, Y Li, RZ Tao… - Science of The Total …, 2023 - Elsevier
… Tetraethylene glycol monododecyl ether (58 %) and 4-Isopropylbenzenesulfonic acid (14 %) were used as surfactants, and they were also detected in reusable plastic bottle waters (…
Number of citations: 1 www.sciencedirect.com
CK Chan, HS Wang, RT Hsu, MY Chang - Synthesis, 2017 - thieme-connect.com
Copper acetate mediated α-oxysulfonylation of α-diazo β-ketosulfones in wet nitromethane under nitrogen provides α-oxysulfonyl β-ketosulfones. The use of different copper salts is …
Number of citations: 3 www.thieme-connect.com

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